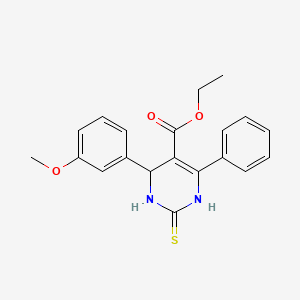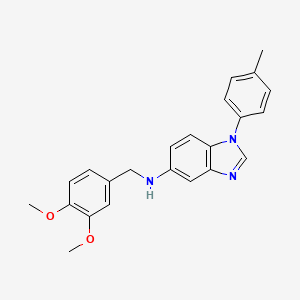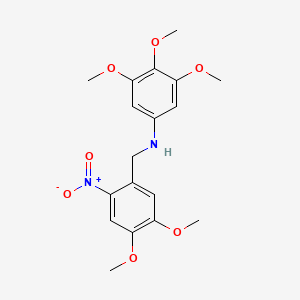![molecular formula C15H16N2O B4999541 N-[(4-methylphenyl)(phenyl)methyl]urea](/img/structure/B4999541.png)
N-[(4-methylphenyl)(phenyl)methyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methylphenyl)(phenyl)methyl]urea is a chemical compound that belongs to the class of urea derivatives. It is also known as N-(p-tolyl)-N'-phenylurea or PTU. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
N-[(4-methylphenyl)(phenyl)methyl]urea has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been investigated for its anticancer, antifungal, and antiviral activities. In pharmaceuticals, it has been used as a starting material for the synthesis of various drugs. In agrochemicals, it has been studied as a potential herbicide and insecticide.
Mécanisme D'action
The mechanism of action of N-[(4-methylphenyl)(phenyl)methyl]urea is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes or proteins in the target cells. This leads to the disruption of cellular processes, ultimately resulting in the death of the target cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its cytotoxicity against various cancer cell lines. It has also been shown to inhibit the growth of certain fungi and viruses. In vivo studies have demonstrated its herbicidal and insecticidal activities.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[(4-methylphenyl)(phenyl)methyl]urea in lab experiments include its ease of synthesis, low cost, and broad range of potential applications. However, its limitations include its potential toxicity and lack of selectivity towards specific target cells or organisms.
Orientations Futures
There are several future directions for the study of N-[(4-methylphenyl)(phenyl)methyl]urea. One potential direction is the development of more selective analogs with improved efficacy and reduced toxicity. Another direction is the investigation of its potential applications in other fields, such as materials science and catalysis. Additionally, further studies are needed to elucidate its mechanism of action and to better understand its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of N-[(4-methylphenyl)(phenyl)methyl]urea involves the reaction of p-toluidine and phenyl isocyanate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. This method is a simple and efficient way to synthesize this compound.
Propriétés
IUPAC Name |
[(4-methylphenyl)-phenylmethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-9-13(10-8-11)14(17-15(16)18)12-5-3-2-4-6-12/h2-10,14H,1H3,(H3,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCGYFLHIVGWJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4-(2-phenylethyl)-1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinecarboxylate](/img/structure/B4999477.png)
![1-(tert-butylamino)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B4999481.png)
![1-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4999520.png)

![1-benzyl-5-{[1-(4-nitrobenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4999532.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4999536.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-2-indanamine](/img/structure/B4999537.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-methoxy-5-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4999540.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B4999558.png)
![ethyl 5-(acetyloxy)-6-bromo-2-[(dimethylamino)methyl]-1-(4-methylphenyl)-1H-indole-3-carboxylate hydrochloride](/img/structure/B4999564.png)

